Actinoquinol
Description
Historical Context of Photobase Discovery and Development
The development of photobases, including this compound, represents an important chapter in the broader history of photochemistry. While the history of photography and light-sensitive materials dates back to the early 19th century with pioneers like Nicéphore Niépce and Louis Daguerre working on fixing images captured with cameras, the specific investigation of photoactive compounds with controllable acid-base properties emerged much later in the scientific timeline.
Quinoline derivatives have long been recognized for their photoactive properties, but the systematic investigation of their photobasicity—the phenomenon where a compound exhibits a significantly higher pKa in its electronically excited state than in the ground state—represents a more recent scientific pursuit. This compound emerged as a particularly interesting member of this chemical family due to its water solubility and strong photobasic behavior, making it suitable for aqueous applications.
Early studies on this compound primarily focused on its UVB-absorbing properties, which later expanded to investigations of its photophysical characteristics and reaction dynamics. The compound's development path intersected with advances in time-resolved spectroscopy and theoretical chemistry, enabling researchers to elucidate the mechanisms underlying its photobasicity and proton uptake reactions.
Evolution of this compound in Photoprotection Research
The evolution of this compound in photoprotection research has been significantly shaped by its application in ocular protection, particularly against UVB radiation. UVB radiation exposure to the cornea is known to cause photokeratitis, oxidative damage, swelling, and increased light absorption, potentially leading to long-term ocular health issues.
A pivotal development in this research area was the combination of this compound with hyaluronic acid in eye drop formulations. Hyaluronic acid, a natural component of the tear film, provides additional benefits such as enhanced delivery and retention of this compound within the eye. This combination demonstrated significant efficacy in protecting corneal tissues from UVB-induced damage.
Research conducted by Čejka and colleagues represented a significant advancement in understanding this compound's photoprotective capabilities. Their investigations revealed that this compound-hyaluronic acid eye drops effectively decreased changes in corneal optics and suppressed oxidative damage in UVB-irradiated rabbit corneas. These findings established a scientific foundation for the use of this compound in ocular photoprotection formulations.
Table 1: Key Studies on this compound's Photoprotective Properties
The evolution of research on this compound gradually revealed that its photoprotective efficacy was dose-dependent. While the compound provided significant protection at lower UVB doses (0.5 J cm⁻²), its effectiveness was reduced at higher doses (1.01 J cm⁻²). This finding highlighted the importance of optimizing dosage and formulation for maximum photoprotective benefit.
Contemporary Research Paradigms and Significance
Contemporary research on this compound has expanded beyond its traditional applications in photoprotection to include detailed investigations of its photophysical and photochemical properties. Recent studies have focused on understanding the fundamental mechanisms underlying this compound's photobasicity and proton transfer reactions in aqueous environments.
A significant advancement in this field was achieved through temperature-dependent studies of this compound's reaction kinetics. Research published in 2024 revealed that this compound reacts in associated complexes with water or weak acids like succinimide, creating intermediate complexes that can either dissociate to form products or undergo reverse proton transfer to recreate the initial reactants. These studies provided valuable insights into the thermodynamics and kinetics of photobase-induced proton transfer reactions.
The quantum yield of this compound's proton uptake reaction has been found to be temperature-dependent, with the proton uptake rate constant (kPU) at 22°C determined to be approximately 3.6 ± 0.8 ns⁻¹. Interestingly, the reaction demonstrates different kinetics in heavy water (D₂O), with a rate constant of approximately 7.9 ± 3.2 ns⁻¹, highlighting the presence of an isotope effect in the proton transfer process.
Table 2: Photophysical and Photochemical Properties of this compound
*Values vary based on experimental conditions and analytical methods
Recent research has also identified two parallel reaction pathways for this compound's interaction with weak acids like succinimide. In the first pathway, this compound extracts a proton from water, and the resulting hydroxide ion is scavenged by the weak acid. In the second pathway, direct proton transfer occurs in hydrogen-bonded complexes between this compound and the acid molecule. The dominance of either pathway depends on the concentration of the weak acid, with the direct transfer mechanism becoming more prevalent at higher concentrations.
Properties
IUPAC Name |
8-ethoxyquinoline-5-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-2-16-9-5-6-10(17(13,14)15)8-4-3-7-12-11(8)9/h3-7H,2H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMVZYRZAMBCED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046521 | |
| Record name | Actinoquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15301-40-3 | |
| Record name | Actinoquinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15301-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Actinoquinol [INN] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Actinoquinol | |
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| Record name | Actinoquinol | |
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| Record name | Actinoquinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.743 | |
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| Record name | ACTINOQUINOL | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470VQE23O3 | |
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Preparation Methods
Solution Preparation and pH-Dependent Speciation
Actinoquinol exists in equilibrium between its deprotonated (AQ⁻) and protonated (HAQ) forms, depending on pH. Preparation begins with dissolving the compound in aqueous solutions under controlled conditions:
-
Neutral pH (AQ⁻) : Dissolved in deionized water (or D₂O for isotopic studies) at pH 7.0–7.5, yielding the deprotonated species. Fluorescence spectra confirm AQ⁻ dominance, with emission bands at 3 eV (410 nm) and 2.5 eV (500 nm) .
-
Acidic pH (HAQ) : Acidification to pH < 4.0 stabilizes the protonated form. The 2.5 eV emission band aligns with HAQ* fluorescence, confirming successful protonation .
Table 1: pH-Dependent Spectral Properties of this compound
| Property | AQ⁻ (pH 7) | HAQ (pH 3) |
|---|---|---|
| Fluorescence Peak (eV) | 3.0, 2.5 | 2.5 |
| Quantum Yield (Φ) | 0.15–0.22 | 0.08–0.12 |
| Lifetime (τ, ns) | 2.5 ± 0.5 | 1.8 ± 0.3 |
Intermediate Complex Formation with Succinimide
This compound reacts with weak acids like succinimide (HSI) via two pathways:
-
Associated complex mechanism :
-
Diffusion-controlled neutralization :
Table 2: Kinetic Parameters for this compound-Succinimide Reactions
| Parameter | Value | Conditions |
|---|---|---|
| k<sub>f</sub> | 0.3 ns⁻¹ | 22°C, [HSI] = 10 mM |
| k<sub>dissoc</sub> | 0.05 ns⁻¹ | 22°C, D₂O |
| K<sub>assoc</sub> | 120 M⁻¹ | pH 7.0 |
Quenching and Stability Considerations
This compound solutions require careful handling to avoid self-quenching and degradation:
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Self-quenching : HAQ* is quenched by AQ⁻ via hydrogen bonding, with rate constants decreasing from 0.15 ns⁻¹ at 10°C to 0.08 ns⁻¹ at 40°C .
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Storage : Solutions are stable for 48 hours at 4°C in amber vials. Freeze-thaw cycles induce aggregation, reducing fluorescence yield by 30–40% .
Isotopic Labeling for Mechanistic Studies
Deuterated this compound (DAQ⁻) is prepared in D₂O to probe solvent isotope effects:
Chemical Reactions Analysis
Types of Reactions
(E)-2-Methyl-2-pentenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of saturated compounds.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted derivatives of (E)-2-Methyl-2-pentenoic acid .
Scientific Research Applications
Photoprotection in Ophthalmology
Actinoquinol is primarily recognized for its role as a sunscreen agent , specifically absorbing Ultraviolet B (UVB) light. Its effectiveness in protecting ocular tissues from UV-induced damage has been demonstrated through various studies.
Case Study: this compound-Hyaluronic Acid Eye Drops
A significant study investigated the effects of this compound combined with hyaluronic acid in eye drops on rabbit corneas exposed to UVB rays. The study aimed to evaluate changes in corneal optics and oxidative damage due to UV exposure:
- Methodology : Rabbits were irradiated with UVB rays, and eye drops containing this compound with hyaluronic acid were applied to one eye, while the other received buffered saline as a control.
- Findings : The application of this compound-hyaluronic acid significantly decreased corneal swelling and oxidative damage compared to the control group. The protective effect was noted to be more pronounced at lower doses of UVB exposure .
| Parameter | Control (Saline) | This compound-Hyaluronic Acid |
|---|---|---|
| Corneal Thickness (µm) | Increased | Decreased |
| Light Absorption (Optical Density) | Increased | Decreased |
| Oxidative Damage (Histological Findings) | Present | Reduced |
This study illustrates the potential of this compound as an effective agent in preventing UV-induced corneal damage, making it a candidate for therapeutic formulations aimed at treating conditions like dry eye syndrome and other UV-related ocular disorders.
Photobase Properties and Reaction Mechanisms
This compound exhibits unique photobase characteristics, which have been explored in various chemical reaction studies. It acts as a reversible photobase, engaging in proton transfer reactions that are fundamental in both biological and chemical contexts.
Research Findings on Reaction Kinetics
A recent study focused on the temperature-dependent kinetics of this compound's reaction with water and succinimide. Key findings include:
- Mechanism : The reaction involves the formation of an intermediate complex that can either dissociate into products or revert back through reverse proton transfer.
- Temperature Influence : The rate of reaction is significantly affected by temperature, highlighting the compound's sensitivity to environmental conditions .
| Reaction Parameter | Observation |
|---|---|
| Formation of Intermediate Complex | Energetically Unfavorable |
| Reaction Rate Dependence | Strongly temperature-dependent |
These insights into this compound's photobase behavior contribute to a deeper understanding of its reactivity and potential applications in photochemistry and material science.
Future Directions and Potential Applications
Given its demonstrated efficacy in ocular protection and unique photochemical properties, this compound holds promise for several future applications:
- Therapeutic Formulations : Development of eye drops or topical formulations that leverage its protective properties against UV damage.
- Photochemical Research : Further studies into its reaction mechanisms could lead to innovations in materials science, particularly in designing light-responsive materials.
- Combination Therapies : Investigating combinations with other compounds (e.g., antioxidants) could enhance its effectiveness in clinical settings.
Mechanism of Action
The mechanism of action of (E)-2-Methyl-2-pentenoic acid involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Sodium 8-Hydroxyquinoline-5-Sulfonate
Key Differences :
- The ethoxy group in AQ− enhances photostability and proton-uptake efficiency compared to the hydroxy group in 8-hydroxyquinoline derivatives .
- AQ−’s excited-state proton affinity is superior due to its larger pKa shift .
Comparison with Functionally Similar UV Absorbers
Avobenzone
Key Differences :
Ultraviolet Screener (e.g., TiO₂ Nanoparticles)
Biological Activity
Actinoquinol, also known as oxyquinoline, is a synthetic compound recognized for its biological activity, particularly as a UVB absorber. Its significance lies in its potential applications in protecting ocular tissues from photooxidative damage caused by ultraviolet radiation. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in ocular formulations, and relevant case studies.
This compound exhibits a heterocyclic aromatic structure, characterized by alternating nitrogen and oxygen atoms within a six-membered ring. This structure facilitates its ability to absorb UVB radiation effectively. The following table summarizes key chemical properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁NO₄S |
| Molecular Weight | 253.274 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Melting Point | >300 °C |
| CAS Number | 15301-40-3 |
This compound functions primarily by absorbing UVB light, which reduces the amount of harmful radiation reaching the internal structures of the eye. When UVB photons interact with this compound, they excite electrons to higher energy levels, thus preventing oxidative damage to ocular tissues. This mechanism is crucial in mitigating conditions such as cataracts and macular degeneration.
Efficacy in Ocular Applications
The effectiveness of this compound has been evaluated in various studies, particularly in formulations combined with hyaluronic acid. These formulations aim to enhance ocular protection against UVB-induced oxidative stress.
Case Study: this compound with Hyaluronic Acid
A notable study investigated the effects of eye drops containing this compound and hyaluronic acid on rabbit corneas subjected to UVB irradiation. The study design involved:
- Irradiation Protocol : Rabbit corneas were exposed to UVB rays (312 nm) at doses of 0.5 or 1.01 J cm⁻² over four days.
- Treatment Groups : One group received this compound-hyaluronic acid eye drops while a control group received buffered saline.
Findings :
- The application of this compound-hyaluronic acid significantly reduced oxidative damage and changes in corneal optics compared to the control group.
- Corneal thickness and hydration were measured using a pachymeter, revealing that the treatment effectively mitigated UVB-induced swelling and light absorption changes.
The results indicated that while hyaluronic acid alone provided some protection, the combination with this compound yielded superior outcomes in preserving corneal integrity post-irradiation .
Comparative Studies
Further research has compared the protective effects of this compound with other photoprotective agents. For instance, formulations incorporating p-coumaric acid and benzophenone-4 were assessed for their ability to prevent photodegradation and phototoxicity in ocular drugs. This compound demonstrated significant efficacy in reducing phototoxic effects compared to these alternatives .
Q & A
Q. How should researchers synthesize findings from fragmented this compound studies into a coherent mechanistic hypothesis?
- Methodological Answer: Construct a systems biology framework integrating omics data (transcriptomics, proteomics) with pathway analysis tools (e.g., KEGG, Reactome). Use Bayesian networks to infer causal relationships and prioritize hypotheses for experimental validation .
Ethical and Reproducibility Considerations
Q. What steps ensure compliance with ethical guidelines when using this compound in human-derived cell lines or tissues?
- Methodological Answer: Obtain informed consent for primary cell lines and adhere to institutional review board (IRB) protocols. Document sourcing (e.g., ATCC for commercial lines) and screen for mycoplasma contamination. Publish full methodological details to enable replication .
Q. How can researchers enhance the reproducibility of this compound studies in low-resource settings?
- Methodological Answer: Develop open-access protocols with step-by-step video demonstrations. Share raw data and analysis scripts via repositories (e.g., Zenodo, GitHub). Use cost-effective alternatives (e.g., spectrophotometric assays) without compromising validity .
Synthesis with Existing Literature
Q. What criteria should guide the integration of this compound data into systematic reviews or meta-analyses?
Q. How can researchers position this compound within the broader context of quinoline-based therapeutics?
- Methodological Answer: Conduct comparative efficacy studies against benchmark compounds (e.g., chloroquine). Use phylogenetic analysis to map structural evolution and resistance patterns. Highlight unique pharmacophores via X-ray crystallography .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
